Diethyldimethylammonium hydroxide

Zeolite Synthesis Structure-Directing Agent Heterogeneous Catalysis

Generic quaternary ammonium hydroxides fail to form UZM-8 zeolite or yield polycarbonate with unacceptable amine residues (>17 ppm). DEDMAH (CAS 95500-19-9) is the sole SDA for UZM-8's disordered MWW monolayer and the only catalyst achieving <0.5 ppm residual amine in redistributed polycarbonate. • Exclusive SDA for UZM-8 zeolite (Si/Al 15-25); TMAOH/TEAOH cannot substitute • Thermally decomposes to low-odor ethyldimethylamine vs. odor-active trimethylamine from TMAOH • Directs PLS-4 layered silicate; distinct from PLS-3 (TMAOH-directed) Supplied as ~20% aqueous solution with verified concentration for reproducible synthesis outcomes.

Molecular Formula C6H17NO
Molecular Weight 119.21 g/mol
CAS No. 95500-19-9
Cat. No. B1590462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyldimethylammonium hydroxide
CAS95500-19-9
Molecular FormulaC6H17NO
Molecular Weight119.21 g/mol
Structural Identifiers
SMILESCC[N+](C)(C)CC.[OH-]
InChIInChI=1S/C6H16N.H2O/c1-5-7(3,4)6-2;/h5-6H2,1-4H3;1H2/q+1;/p-1
InChIKeyJQDCIBMGKCMHQV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DEDMAH Procurement Baseline: Structure and Primary Use


Diethyldimethylammonium hydroxide (DEDMAH; CAS 95500-19-9) is a quaternary ammonium hydroxide with the formula C₆H₁₇NO, supplied as a ~20% aqueous solution (density ~1.01 g/mL at 25°C) . Its mixed-alkyl architecture (two ethyl, two methyl groups) distinguishes it from symmetric analogs and enables a dual-functional role: a structure-directing agent (SDA) for zeolite synthesis (e.g., UZM-8, layered silicates PLS-3/PLS-4) and a thermal redistribution catalyst for polycarbonates [1][2]. Procurement documentation for this compound must reflect its unique structural specificity, as this is the direct determinant of its application scope and performance outcomes.

Structure-directing agent for UZM-8 and PLS-4 zeolites
Polycarbonate redistribution catalyst with low residual amine profile
Aqueous solution format for direct hydrothermal synthesis workflows

Why Generic Substitution Fails for DEDMAH


The mixed-alkyl substitution pattern of DEDMAH (two ethyl, two methyl groups) creates a molecular geometry and charge distribution that is not replicated by symmetric tetraalkylammonium hydroxides. This difference is not cosmetic; it produces quantifiable and application-critical outcomes. In zeolite synthesis, DEDMAH yields the unique disordered MWW monolayer structure of UZM-8, a phase not formed by symmetric templates like TMAOH or TEAOH [1]. In polycarbonate redistribution, the specific thermal decomposition of DEDMAH produces ethyldimethylamine, a volatile amine with negligible odor, whereas TEAOH leaves significant amine residues (triethylamine, up to 17 ppm) and TMAOH leaves odor-active trimethylamine [2]. Substituting DEDMAH with a generic analog therefore results in either complete failure to form the desired zeolite phase or a polycarbonate product with unacceptable residual amine contamination. These are not matters of degree, but of binary success or failure, making specific procurement essential.

Symmetrical quaternary ammonium SDAs (e.g., TMAOH, TEAOH) direct different zeolite frameworks, not UZM-8.
TEAOH and TMAOH leave higher residual amine levels with unacceptable odor in polycarbonate redistribution.
TMAOH produces PLS-3 layered silicate instead of PLS-4, altering topotactic conversion pathways.

DEDMAH: Quantified Differentiation Against Analogs


Exclusive Zeolite Phase Selectivity: UZM-8 vs. Alternative SDAs

Diethyldimethylammonium hydroxide (DEDMAH) acts as the sole structure-directing agent (SDA) for the hydrothermal synthesis of UZM-8 zeolite, a material characterized by a disordered MWW monolayer structure [1]. This specific layered architecture is not formed by symmetric tetraalkylammonium SDAs such as tetramethylammonium hydroxide (TMAOH) or tetraethylammonium hydroxide (TEAOH), which direct the formation of different zeolite frameworks (e.g., MFI, BEA) [2]. Consequently, substituting DEDMAH with TMAOH or TEAOH results in a different zeolite product, rendering it unsuitable for applications requiring UZM-8's unique catalytic properties.

Zeolite Phase Selectivity
Class-level
Target: UZM-8 (disordered MWW monolayers) Comparator: TMAOH/TEAOH form MFI, BEA frameworks; no UZM-8
Confirms mandatory DEDMAH selection for UZM-8 synthesis.
Hydrothermal synthesis; Si/Al 15–25
Zeolite Synthesis Structure-Directing Agent Heterogeneous Catalysis

Polycarbonate Redistribution: Residual Amine Advantage

In the melt equilibration of polycarbonate, DEDMAH catalyzes redistribution while decomposing to ethyldimethylamine, a volatile amine with insignificant odor [1]. Comparative data from the patent literature establishes the following residual amine levels: DEDMAH produces an odorless product with amine levels below the detection threshold of concern (<0.5 ppm), whereas tetraethylammonium hydroxide (TEAOH) yields residual triethylamine at up to 17 ppm under typical extrusion conditions, and tetramethylammonium hydroxide (TMAOH) yields trimethylamine at <0.5 ppm but with a distinct and unpleasant odor [1].

Residual Amine Levels
Head-to-head
DEDMAH:
Only DEDMAH achieves both low residue and odorless product.
Melt equilibration, 180–350°C
Layered Silicate Identity
Head-to-head
DEDMAH → PLS-4 TMAOH → PLS-3
SDA identity determines silicate precursor and downstream zeolite.
Characterized by XRD and solid-state NMR
Thermal Stability
Data to verify
Decomposition >150°C; Shelf life 12 months (aqueous solution)
Standard storage protocols are adequate for procurement planning.
Vendor specification; head-to-head kinetic data not available
Si/Al Synthesis Window
Class-level
DEDMAH: Si/Al 15–25 yields pure UZM-8 Symmetric SDAs (TMAOH/TEAOH): broader ranges for MFI/BEA
Requires precise Si/Al control; not a generic SDA.
Hydrothermal synthesis; DEDMAH/SiO₂ ≥0.3
GHS Hazard Profile
Class-level
Acute Tox. 4 (H302, H312), Skin Corr. 1A (H314) Comparable to TMAOH/TEAOH classifications
Standard corrosive handling protocols are sufficient.
No unique safety risks relative to in-class alternatives
Polymer Chemistry Catalysis Material Science

Layered Silicate Synthesis: PLS-4 vs. PLS-3

Diethyldimethylammonium hydroxide (DEDMAH) and tetramethylammonium hydroxide (TMAOH) are both used as structure-directing agents for the synthesis of layered silicate precursors. However, they direct the formation of distinct crystal structures: DEDMAH yields PLS-4, whereas TMAOH yields PLS-3 [1]. This specificity is due to the different molecular sizes and geometries of the two quaternary ammonium cations. The resulting PLS-4 is a precursor for specific topotactic zeolite conversions not accessible via PLS-3 [1].

Layered Silicate Identity
Head-to-head
DEDMAH → PLS-4 TMAOH → PLS-3
SDA identity determines silicate precursor and downstream zeolite.
Characterized by XRD and solid-state NMR
Materials Chemistry Zeolite Precursors Layered Compounds

Thermal Stability and Storage Profile

The thermal stability of DEDMAH aqueous solution is characterized by a decomposition temperature above 150°C under recommended storage conditions, with stability comparable to other quaternary ammonium hydroxides used in similar applications [1]. While direct comparative data for decomposition rates of different quaternary ammonium hydroxides under identical conditions is sparse, the available vendor specifications confirm DEDMAH is stable under standard laboratory storage (cool, dry, tightly closed) for up to 12 months [1]. This provides a baseline for procurement planning, though specific head-to-head degradation kinetic data is not available in public literature.

Thermal Stability
Data to verify
Decomposition >150°C; Shelf life 12 months (aqueous solution)
Standard storage protocols are adequate for procurement planning.
Vendor specification; head-to-head kinetic data not available
Stability Storage Handling

Narrow Synthesis Window for Pure UZM-8

The synthesis of pure UZM-8 zeolite using DEDMAH as the sole SDA requires a narrow Si/Al ratio range of 15–25. Outside this range, either no crystallization occurs or impure phases are formed [1]. This constraint is a direct consequence of the specific templating interaction between DEDMA⁺ cations and the aluminosilicate framework, and it is not observed with symmetric quaternary ammonium SDAs that direct different zeolite phases under broader conditions. This narrow process window emphasizes that DEDMAH is not a generic SDA but a highly specific reagent requiring precise formulation control.

Si/Al Synthesis Window
Class-level
DEDMAH: Si/Al 15–25 yields pure UZM-8 Symmetric SDAs (TMAOH/TEAOH): broader ranges for MFI/BEA
Requires precise Si/Al control; not a generic SDA.
Hydrothermal synthesis; DEDMAH/SiO₂ ≥0.3
Process Control Zeolite Crystallization Quality Assurance

GHS Classification and Handling Requirements

Diethyldimethylammonium hydroxide is classified under the Globally Harmonized System (GHS) as Acute Toxicity Category 4 (harmful if swallowed, H302; harmful in contact with skin, H312) and Skin Corrosion Category 1A (causes severe skin burns and eye damage, H314) [1]. This hazard profile is typical for quaternary ammonium hydroxide solutions, with no quantitative LD50 data publicly available. Comparative hazard classifications for TMAOH and TEAOH are similar (Acute Tox. 4, Skin Corr. 1), indicating that DEDMAH does not present unique or elevated safety risks relative to its in-class alternatives [2].

GHS Hazard Profile
Class-level
Acute Tox. 4 (H302, H312), Skin Corr. 1A (H314) Comparable to TMAOH/TEAOH classifications
Standard corrosive handling protocols are sufficient.
No unique safety risks relative to in-class alternatives
Safety GHS Classification Handling

Validated Application Scenarios for DEDMAH


UZM-8 Zeolite for Cumene Production

DEDMAH is the sole structure-directing agent capable of forming UZM-8, a zeolite with a disordered MWW monolayer structure that exhibits distinct catalytic properties in the isopropylation of benzene to cumene. The synthesis requires precise control of Si/Al ratio (15–25) and DEDMAH/SiO₂ molar ratio (≥0.3). The resulting H-UZM-8 catalyst offers activity and selectivity profiles that differ from other MWW family members (MCM-22, ITQ-2, MCM-56) [1]. For procurement, this scenario demands high-purity DEDMAH solution (20% in H₂O) with accurate concentration verification to ensure reproducible zeolite synthesis.

Low-Odor Polycarbonate Redistribution

In the melt-phase redistribution of polycarbonates, DEDMAH catalyzes molecular weight adjustment while thermally decomposing to ethyldimethylamine, a volatile amine with negligible odor. This yields a redistributed polycarbonate with residual amine levels below 0.5 ppm and no detectable odor, meeting stringent specifications for applications in medical devices, optical media, and food contact materials. Alternative quaternary ammonium catalysts (e.g., TEAOH, TMAOH) fail to meet both low amine residue and odor requirements [1]. Procurement of DEDMAH in this context should prioritize catalyst purity and consistent hydroxide concentration.

PLS-4 Layered Silicate as Zeolite Precursor

DEDMAH directs the hydrothermal synthesis of PLS-4, a layered silicate with a specific crystal structure distinct from PLS-3 (directed by TMAOH). PLS-4 serves as a precursor for the topotactic conversion to zeolites with unique framework characteristics. The choice of SDA is therefore non-negotiable: procurement of DEDMAH is required for PLS-4 synthesis, while TMAOH is required for PLS-3 [1]. This scenario underscores the need for chemical identity verification (CAS 95500-19-9) to prevent cross-contamination or mis-shipment of incorrect quaternary ammonium hydroxides.

Organic Additive in Zeolite Y Nanoparticle Synthesis

DEDMAH has been employed as an organic additive in the hydrothermal synthesis of zeolite Y nanoparticles. While the specific mechanistic role of DEDMAH in this context is less thoroughly characterized than its role as a primary SDA for UZM-8, the documented use of DEDMAH in this application indicates its utility in controlling zeolite crystal size and morphology [1]. For procurement in nanoparticle synthesis applications, consistent purity and concentration of DEDMAH solution are essential to ensure reproducible particle size distributions and crystallinity.

Application
Selection Property
Validation Focus
UZM-8 zeolite synthesis for cumene production
SDA structure specificity
Phase-pure UZM-8 confirmation (XRD)
Low-odor polycarbonate redistribution
Volatile amine decomposition profile
Residual amine and odor assessment
PLS-4 layered silicate as zeolite precursor
Layered silicate product identity
PLS-4 vs PLS-3 differentiation (XRD/NMR)
Zeolite Y nanoparticle additive
Crystal morphology influence
Particle size distribution control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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